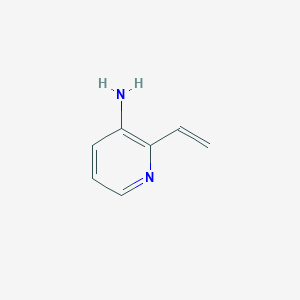

2-Ethenylpyridin-3-amine

Description

Significance of Heterocyclic Amines in Advanced Synthetic Chemistry

Heterocyclic amines are organic compounds that feature a ring structure containing atoms of at least two different elements, including at least one nitrogen atom in an amine group. wikipedia.org These compounds are fundamental in organic chemistry and are crucial components in a vast range of biologically active molecules, including vitamins and pharmaceuticals. wikipedia.orglibretexts.org The presence of the nitrogen atom within the heterocyclic ring imparts unique chemical properties, influencing the molecule's basicity, reactivity, and potential for intermolecular interactions. fiveable.me

The versatility of heterocyclic amines makes them invaluable building blocks in synthetic chemistry. libretexts.org Their structures can be readily modified, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules. rsc.org This adaptability is particularly important in the development of new materials and in the field of medicinal chemistry, where precise molecular architectures are required to interact with specific biological targets. frontiersin.org

Overview of Vinyl-Substituted Pyridine (B92270) Structures in Chemical Research

Vinyl-substituted pyridines are a specific class of pyridine derivatives that contain a vinyl group ( -CH=CH2) attached to the pyridine ring. This vinyl group introduces a site of unsaturation, which significantly influences the reactivity of the molecule. Vinyl-substituted N-heteroaromatic compounds are recognized as potential Michael acceptors, a concept first demonstrated in the 1940s. thieme-connect.com

The vinyl group can participate in a variety of chemical reactions, including polymerization and addition reactions. vulcanchem.com This reactivity makes vinyl-substituted pyridines valuable monomers for the synthesis of polymers with specialized properties. Furthermore, the vinyl group can be used as a handle for further functionalization of the pyridine ring through reactions like conjugate additions. thieme-connect.com This has been a useful strategy for preparing biologically active compounds. thieme-connect.com For instance, vinyl-substituted pyridines have been used in the synthesis of compounds with potential antitumor activities. rsc.org

Fundamental Relevance of 2-Ethenylpyridin-3-amine in Design and Discovery

This compound, a molecule incorporating both a vinyl group and an amino group on a pyridine scaffold, is a compound of significant interest in chemical design and discovery. The presence of these two functional groups in a specific arrangement on the pyridine ring creates a unique combination of reactive sites. The amino group can act as a nucleophile and a hydrogen bond donor, while the vinyl group provides a site for addition and polymerization reactions. stereoelectronics.orgbritannica.com

This dual functionality makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The pyridine nitrogen, the amino group, and the vinyl group all represent potential points for chemical modification, allowing for the creation of a diverse library of derivatives. The exploration of such derivatives is a key strategy in drug discovery, aiming to optimize interactions with biological targets and improve the pharmacological properties of lead compounds. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-7-6(8)4-3-5-9-7/h2-5H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHWAOGZSFCTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600573 | |

| Record name | 2-Ethenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-96-7 | |

| Record name | 2-Ethenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethenylpyridin 3 Amine and Analogues

Strategic Approaches for Constructing the Pyridine (B92270) Nucleus

The foundational pyridine ring can be assembled through various synthetic routes, which can be broadly categorized into cyclization reactions that build the ring from acyclic precursors and functional group interconversions on pre-existing pyridine scaffolds.

The construction of polysubstituted pyridines can be achieved through one-pot, metal-free strategies. For instance, a cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide (B81097) can yield highly substituted pyridines. This sequence proceeds through a series of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This method offers a rapid and efficient route to complex pyridine structures from readily available starting materials under mild conditions. organic-chemistry.org

Another notable cyclization approach is the Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines, which leads to the formation of 6-azaindoles with a 3-formyl group. chemrxiv.orgchemrxiv.org While this method primarily yields a fused ring system, it demonstrates the versatility of cyclization strategies in creating complex heterocyclic structures derived from simple aminopyridines. chemrxiv.orgchemrxiv.org

The relative ease of cyclization of aminopyridine derivatives has been a subject of study, with research into the synthesis of naphthyridines from 2-, 3-, and 4-aminopyridine (B3432731) derivatives providing insights into the reactivity of these compounds in ring-forming reactions. acs.org

Functional group interconversion is a powerful strategy for the synthesis of substituted pyridines. imperial.ac.uk This involves modifying the functional groups on a pre-formed pyridine ring to achieve the desired substitution pattern. For instance, the synthesis of various aminopyridines can be accomplished through the interconversion of functional groups on the pyridine ring. mdpi.com

One common approach is the hydrogenation of a substituted pyridine. For example, 3-aminopiperidines can be synthesized by the hydrogenation of 3-aminopyridine (B143674). rsc.org This method, while established, may present challenges in controlling stereochemistry. rsc.org

Additionally, the side-chains of substituted pyridines can be chemically altered. pearson.com For example, 2-alkylpyridines can be prepared from 2-halopyridines through various catalytic strategies. These reactions highlight the importance of functional group interconversion in creating a diverse range of pyridine derivatives.

Installation of the Ethenyl Moiety

The introduction of the ethenyl (vinyl) group onto the pyridine ring is a critical step in the synthesis of 2-ethenylpyridin-3-amine. This is typically achieved through cross-coupling reactions or olefination reactions.

Palladium-catalyzed cross-coupling reactions are widely employed for the formation of carbon-carbon bonds, including the introduction of vinyl groups onto aromatic and heteroaromatic rings.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between organoboron compounds and halides or triflates. expresspolymlett.comorganic-chemistry.org This reaction can be used to couple vinylboronic acids or their derivatives with halopyridines to introduce a vinyl group. expresspolymlett.commdpi.com The reaction is often catalyzed by palladium complexes with various phosphine (B1218219) ligands. organic-chemistry.org For instance, N-vinylpyridinium and -trialkylammonium tetrafluoroborate (B81430) salts have been identified as effective electrophilic partners in Suzuki cross-coupling reactions with a range of boronic acids, yielding good to excellent results. organic-chemistry.org Microwave-assisted Suzuki-Miyaura reactions of halopyridines have also been shown to be effective. mdpi.com

Stille Coupling: The Stille coupling reaction involves the reaction of organostannanes with organic halides or pseudohalides, catalyzed by a palladium complex. organic-chemistry.org This method can be used to synthesize vinylpyridines, such as the synthesis of 5-methyl-2-vinylpyridine (B560874) from 2-bromo-5-methylpyridine (B20793) and tributylvinyltin. Palladium-coated poly(vinylpyridine) nanospheres have been developed as effective catalysts for Stille reactions. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. liv.ac.ukresearchgate.net This reaction can be used to introduce a vinyl group by coupling a halopyridine with a vinylating agent. liv.ac.uk The regioselectivity of the Heck reaction can be influenced by the reaction conditions, such as the use of ionic liquids as solvents. liv.ac.uk Palladium-catalyzed oxidative Heck coupling of vinyl pyridines with aryl boronic acids has also been reported.

Table 1: Comparison of Cross-Coupling Methodologies for Vinyl Group Introduction

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Key Advantages |

| Suzuki | Vinylboronic acid/ester | Halopyridine, Pyridyl triflate | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | Mild reaction conditions, commercially available reagents, tolerance of various functional groups. expresspolymlett.comorganic-chemistry.org |

| Stille | Vinylstannane | Halopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Versatile for various R-groups, stable organostannane reagents. organic-chemistry.org |

| Heck | Alkene (e.g., ethylene) | Halopyridine | Pd(OAc)₂, Pd/C | Atom-economical, avoids pre-functionalized organometallic reagents. liv.ac.ukresearchgate.net |

Olefination reactions provide an alternative route to the introduction of the ethenyl group, often by converting a carbonyl group to a double bond.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. pearson.com In the context of pyridine synthesis, a pyridyl aldehyde can be reacted with a methylidenephosphorane to form a vinylpyridine. cdnsciencepub.comtandfonline.com A strategy for the four-selective alkylation of pyridines has been developed using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org This reaction is known for producing (E)-alkenes with high selectivity. conicet.gov.arnih.gov A pyridyl aldehyde can be reacted with a phosphonate (B1237965) ylide to generate the corresponding vinylpyridine. The HWE reaction is a powerful tool in natural product synthesis. conicet.gov.arnih.gov

Table 2: Olefination Reactions for Vinyl Group Formation

| Reaction | Key Reagent | Substrate | Product Stereochemistry |

| Wittig | Phosphorus ylide (e.g., Ph₃P=CH₂) | Pyridyl aldehyde | Can be either (E) or (Z) depending on the ylide and reaction conditions. cdnsciencepub.com |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Pyridyl aldehyde | Predominantly (E)-alkene. wikipedia.orgorganic-chemistry.org |

Introduction of the Amino Functional Group

The final step in the synthesis of this compound is the introduction of the amino group at the 3-position of the pyridine ring. This is commonly achieved through amination of a suitable precursor, such as a halopyridine.

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.orglibretexts.org This reaction allows for the amination of aryl and heteroaryl halides with a variety of amines. acs.orgacs.orgnih.gov The use of chelating bis(phosphine) ligands can overcome the inhibitory effect of pyridine chelation to the palladium catalyst. acs.org This method has been successfully applied to the amination of 2-bromopyridines, even with volatile amines when conducted in sealed tubes. acs.orgnih.gov

Reductive amination is another important method for introducing an amino group. This can involve a one-pot deprotection and reductive amination of N-Boc-3-amino-4-halopyridines. syr.edu A high-yielding deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has also been described for the synthesis of N-substituted-3-amino-4-halopyridines. nih.gov

Furthermore, copper-catalyzed amination of halopyridines with nitrogen nucleophiles, assisted by microwave irradiation, provides an alternative, ligand-free method for the synthesis of aminopyridines. rsc.org

Nucleophilic Amination Reactions

Nucleophilic amination represents a fundamental approach to forming carbon-nitrogen bonds on the pyridine ring. This can be achieved through direct substitution of a leaving group or by conjugate addition to an activated system.

One strategy involves the Lewis acid-catalyzed nucleophilic aromatic substitution (SNAᵣ) of halopyridines. A zinc-based Lewis acid, for instance, can activate the pyridine ring towards nucleophilic attack by binding to the ring nitrogen. sci-hub.se This methodology has been successfully applied to the amination of 4-chloropyridine (B1293800) with various amines, offering a cheaper and more sustainable alternative to other metal catalysts. sci-hub.se The reaction between 4-chloropyridine and N-methylaniline, catalyzed by zinc nitrate, can achieve a near-quantitative yield. sci-hub.se

Conjugate addition of nitrogen nucleophiles to vinylpyridines is another effective method. The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, making the β-carbon susceptible to nucleophilic attack. thieme-connect.com Weakly nucleophilic amines can add to vinylpyridines, often facilitated by acid catalysis which protonates the pyridine nitrogen, further enhancing the electrophilicity of the vinyl substituent. thieme-connect.com For example, pyrroles can undergo conjugate addition with 4-vinylpyridine (B31050) in refluxing acetic acid. thieme-connect.com

| Catalyst | Substrate | Nucleophile | Conditions | Yield | Reference |

| Zn(NO₃)₂·6H₂O (2.5 mol%) | 4-Chloropyridine | N-Methylaniline | Acetonitrile (B52724), 75°C, 24h | 99% | sci-hub.se |

| Acetic Acid | 4-Vinylpyridine | 2-Methylpyrrole | Reflux | Good | thieme-connect.com |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.

This strategy is effective for the synthesis of N-substituted 3-amino-4-halopyridines. nih.gov The reaction of 3-amino-4-chloropyridine (B21944) with various aldehydes, however, can be challenging due to the basicity of the aminopyridine, which can buffer the reaction and hinder imine formation. nih.gov The use of TMSOTf can facilitate imine formation, remove water, and generate a strong acid (TfOH) to activate the imine for reduction, leading to excellent yields even with difficult substrates. nih.gov An efficient, single-vessel protocol has been developed starting from N-Boc-3-amino-4-halopyridines, which provides mono-alkylated amines in high purity after acid-mediated precipitation and reduction. nih.gov

Biocatalytic approaches using imine reductases (IREDs) have emerged as a sustainable alternative for asymmetric reductive amination. rsc.org These enzymes can catalyze the formation of chiral amines from a ketone and an amine with high conversion and enantiomeric excess, and have been applied to the synthesis of precursors for bioactive molecules. rsc.org

| Amine Substrate | Aldehyde | Reducing System | Conditions | Yield | Reference |

| 3-Amino-4-chloropyridine | Benzaldehyde | TMSOTf, NaBH(OAc)₃ | DCE, rt, 16h | 93% | nih.gov |

| 3-Amino-4-chloropyridine | Isovaleraldehyde | TMSOTf, NaBH(OAc)₃ | DCE, rt, 16h | 91% | nih.gov |

| 3-Amino-4-bromopyridine | Cyclohexanecarboxaldehyde | TMSOTf, NaBH(OAc)₃ | DCE, rt, 16h | 98% | nih.gov |

| 2,4-Dinitroaniline | Benzaldehyde | TMSOTf, NaBH(OAc)₃ | DCE, rt, 16h | 63% | nih.gov |

Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Nitro Compounds)

The reduction of nitrogen-containing functional groups, particularly nitro groups, is a common and effective route to aminopyridines. This transformation can be accomplished using various reducing agents, including metal-acid systems and electrochemical methods.

The synthesis of 4-aminopyridine can be achieved by the reduction of 4-nitropyridine-N-oxide. mdpi.org Using iron in the presence of mineral acids like hydrochloric acid or sulfuric acid is a viable method, affording 4-aminopyridine in high yields (80-85%). mdpi.org A quantitative yield can be obtained when the reduction is performed with iron and acetic acid at reflux, although this requires continuous extraction of the product. mdpi.org

Electrochemical reduction offers an alternative pathway. The electrochemical reduction of 3-nitropyridines in an acidic solution has been shown to be an effective method for preparing 3-aminopyridines. google.com Similarly, the electrochemical behavior of 4-nitropyridine-1-oxide has been studied, revealing that it can be reduced to 4-hydroxylaminopyridine-1-oxide, which is then further reduced to 4-aminopyridine at a copper electrode. sioc-journal.cn The reduction of 2-amino-3-nitropyridine (B1266227) is also a key step in the synthesis of 2,3-diaminopyridine. orgsyn.org

| Precursor | Reducing Agent/Method | Conditions | Product | Yield | Reference |

| 4-Nitropyridine-N-oxide | Iron / Hydrochloric Acid | Aqueous | 4-Aminopyridine | 80-85% | mdpi.org |

| 4-Nitropyridine-N-oxide | Iron / Acetic Acid | Reflux | 4-Aminopyridine | Quantitative | mdpi.org |

| 3-Nitropyridine | Zinc / Hydrochloric Acid | - | 3-Aminopyridine | - | orgsyn.org |

| 4-Amino-3-nitropyridine | Tin(II) chloride | - | 2-Chloro-3,4-diaminopyridine | - | google.com |

Alkylation of Ammonia (B1221849) or Pre-existing Amine Moieties

The direct alkylation of an existing amine on the pyridine ring is a straightforward approach to synthesizing more complex analogues. This can be achieved using various alkylating agents and reaction conditions, with control over the degree of alkylation being a key challenge.

A simple strategy for the N-alkylation of 2-aminopyridines involves using 1,2-diketones with BF₃·OEt₂ as a catalyst under aerobic conditions, which proceeds through a decarboxylative reaction. acs.org Another approach is reductive alkylation, where N-monosubstituted 2-aminopyridines are formed in high yield by refluxing the corresponding Schiff bases (formed from an aldehyde and the aminopyridine) in a formic acid-cumene solution. researchgate.net

Controlling the extent of alkylation is crucial for synthetic utility. The direct alkylation of aminopyridines with alkyl halides often leads to a mixture of products, including over-alkylation and pyridinium (B92312) salt formation. nih.gov To overcome this, protecting groups are often employed.

For 4-aminopyridine, protection of the amine with a Boc group allows for clean, high-yield mono-alkylation. nih.govconsensus.app An electrochemically generated acetonitrile anion can be used as a strong, non-nucleophilic base for the deprotonation of N-Boc-4-aminopyridine, followed by reaction with an alkyl halide. nih.govconsensus.app Subsequent deprotection affords the N-monoalkylated 4-aminopyridine in very high yields. nih.gov This mono-alkylated product can then undergo a second alkylation using a base like t-BuOK and another alkyl halide to produce non-symmetrically dialkylated 4-aminopyridines. Symmetrically dialkylated products can be obtained by reacting 4-aminopyridine directly with an excess of base and alkyl halide. nih.govconsensus.app

| Starting Material | Reagents | Product Type | Yield | Reference |

| N-Boc-4-aminopyridine | 1. Electrogenerated ⁻CH₂CN 2. Alkyl Halide 3. Deprotection | Mono-alkylated 4-aminopyridine | High | nih.govconsensus.app |

| Mono-alkylated 4-aminopyridine | 1. t-BuOK 2. Alkyl Halide | Non-symmetrically di-alkylated 4-aminopyridine | - | nih.gov |

| 4-Aminopyridine | Excess t-BuOK and Alkyl Halide | Symmetrically di-alkylated 4-aminopyridine | - | nih.gov |

| 2-Aminopyridine (B139424) | Benzil, BF₃·OEt₂ | N-Alkylated 2-aminopyridine | Good | acs.org |

Catalytic Approaches in Amine Synthesis

Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules. The synthesis of aminopyridines and their analogues heavily relies on various catalytic systems, particularly those involving transition metals.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-N bonds in aromatic systems. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been adapted for the amination of halopyridines through the use of specific chelating phosphine ligands like BINAP. scielo.brbath.ac.uk

N-Aryl-2-aminopyridines are particularly useful substrates in C-H activation contexts, where the pyridyl group acts as an effective directing group. rsc.org A variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can form stable chelate intermediates that facilitate cyclization and functionalization reactions. rsc.orgrsc.org For example, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes provides a route to N-(2-pyridyl)indole frameworks. rsc.org Similarly, rhodium and iridium catalysts can mediate the annulation and alkylation of N-aryl 2-aminopyridines with various coupling partners. rsc.org These methods offer direct and atom-economical strategies for building complex nitrogen-containing heterocyclic molecules from aminopyridine starting materials. rsc.org

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-catalyzed reactions. researchgate.net For the synthesis of pyridine derivatives, organocatalysts can facilitate various transformations, including the formation of the pyridine ring and the introduction of functional groups.

The mechanism of organocatalysis in this context often involves the activation of substrates through the formation of intermediate species. For example, N,N-dimethyl-4-aminopyridine (DMAP) and its derivatives are well-known nucleophilic organocatalysts that enhance the electrophilicity of acyl partners, facilitating rapid acyl transfer reactions. rsc.org This principle has been applied in organocatalytic scanning probe nanolithography (o-cSPL), where an aminopyridine-functionalized AFM tip catalyzes local acylation on self-assembled monolayers. rsc.org

Furthermore, pyridine-boryl radicals, generated in situ from pyridines and diboron (B99234) reagents through cooperative catalysis, can act as reactive intermediates for reductive coupling reactions. rsc.org This metal-free method has a broad substrate scope and good functional group compatibility. rsc.org

Table 1: Examples of Organocatalytic Transformations for Pyridine Derivatives

| Catalyst Type | Reaction Type | Key Features | Reference |

| Bifunctional 2-amino-pyridine pyrrolidine (B122466) | Asymmetric synthesis | High enantiomeric excess (>99% ee) | researchgate.net |

| DMAP derivatives | Acyl transfer | Enhanced electrophilicity of acyl partner | rsc.org |

| Pyridine-boryl radicals | Reductive coupling | Metal-free, broad substrate scope | rsc.org |

| Dithiophosphoric acid | Photochemical allylation | C(sp²)-C(sp³) bond formation | acs.orgunibo.it |

Photoredox-Catalyzed Amine Synthesis

Visible-light photoredox catalysis has become a prominent strategy for the synthesis of complex organic molecules under mild conditions. princeton.edursc.org This approach allows for the generation of radical intermediates that can participate in a variety of bond-forming reactions. nih.gov

In the context of amine synthesis, photoredox catalysis can be used to construct C-N bonds. For example, the merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has enabled novel reactivity. princeton.edunih.gov Copper-catalyzed photoredox reactions have been employed for the formation of C-N bonds, which are proposed to proceed through a reductive elimination from a copper(III) intermediate. nih.gov

A specific application is the branch-selective pyridylation of alkenes to synthesize vinylpyridines. nih.gov This method uses a sulfinate-assisted photoredox catalysis, where a sequential radical addition, coupling, and elimination process occurs. nih.gov Sodium sulfinates serve as reusable radical precursors and traceless elimination groups, leading to the formation of vinylpyridines with complete branched selectivity. nih.gov This protocol was successfully applied to the synthesis of the antihistamine Triprolidine. nih.gov

Furthermore, photoredox catalysis can initiate the oxidative C-N coupling of 2-aminopyridine with terminal alkynes through a C-C triple bond cleavage. uantwerpen.be The reaction is initiated by the excitation of a copper(I)-phenylacetylide complex with visible light. uantwerpen.be

Table 2: Photoredox-Catalyzed Reactions for Amine Synthesis

| Reaction Type | Catalyst System | Key Features | Reference |

| Branch-selective pyridylation of alkenes | Ir(ppy)₃ / MeSO₂Na | Complete branched selectivity, mild conditions | nih.gov |

| Oxidative C-N coupling | Copper(I) / visible light | C-C triple bond cleavage | uantwerpen.be |

| α-Arylation of amines | Ir(ppy)₃ / benzonitrile | C-C bond formation via α-amino radical | beilstein-journals.org |

Enzymatic Routes for Amine Generation

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform selective transformations. numberanalytics.com The use of enzymes in the synthesis of pyridine derivatives is an area of growing interest. numberanalytics.comrsc.org

Engineered enzymes have been developed to catalyze reactions that are challenging to achieve with conventional methods. doi.org For instance, directed evolution and computational modeling have been used to create carbene transferases for the intramolecular cyclopropanation of benzothiophenes, producing sp³-rich polycyclic compounds. doi.org While not directly synthesizing this compound, this demonstrates the potential of biocatalysis to construct complex heterocyclic scaffolds.

A chemoenzymatic strategy has been reported for the synthesis of chiral amino pyridine derivatives. novartis.com This approach involves careful solvent selection and phase switching to enable a continuous multi-step process. novartis.com The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can significantly improve the efficiency of a synthesis. rsc.org By combining different enzyme classes, complex molecules can be built from simple, non-chiral starting materials. rsc.org

While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in the provided results, the principles of biocatalysis are applicable. Enzymes such as transaminases could potentially be engineered to aminate a corresponding ketone precursor, or other enzymes could be used to construct the pyridine ring itself.

Multi-step Synthetic Sequences for Complex Derivative Synthesis

The synthesis of complex molecules often requires multi-step reaction sequences where each step builds upon the last to construct the final architecture. fiveable.meyoutube.com 2-Aminopyridine and its derivatives are valuable building blocks in these sequences due to their versatile reactivity. tandfonline.comnih.govleapchem.com

A common strategy involves the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex structures from simple starting materials in a one-pot process. nih.govbohrium.com MCRs are advantageous due to their high atom economy, reduced reaction times, and often high yields. nih.gov For example, 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized via a one-pot, three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions. nih.govresearchgate.net

Cross-coupling reactions, such as the Sonogashira and Glaser couplings, are also employed in the multi-step synthesis of aminopyridine derivatives. nih.gov These reactions can be used to introduce substituents, such as alkyne groups, which can then be further functionalized. nih.gov

The synthesis of complex heterocyclic systems can also be achieved through domino reactions, where a single event triggers a cascade of subsequent transformations. rsc.org A one-pot multi-step domino strategy has been developed for the synthesis of functionalized pyrrolo[3,2-c]pyridine derivatives in water, highlighting the potential for green chemistry in complex synthesis. rsc.org

An example of a multi-step synthesis is the preparation of a bifunctional 2-amino-pyridine pyrrolidine organocatalyst, which involves a five-step sequence including reactions such as acylation, chlorination, amination, hydrogenation, and reduction. researchgate.net

Considerations for Scalability and Green Chemistry in Synthesis

The development of synthetic routes for fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry and the need for scalability. rsc.orgnih.gov Green chemistry aims to minimize waste, reduce energy consumption, and use renewable resources. numberanalytics.com

For the synthesis of pyridine derivatives, several green chemistry approaches have been explored:

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. nih.govresearchgate.netrsc.org For instance, the synthesis of 2-aminopyridine derivatives has been achieved under solvent-free conditions using a three-component reaction. nih.gov

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.net

Use of green solvents: When a solvent is necessary, the use of environmentally benign options like water or polyethylene (B3416737) glycol (PEG) is preferred. researchgate.net

Multicomponent reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine multiple steps into a single operation, reducing waste and energy consumption. nih.govbohrium.com

Scalability is a crucial consideration for industrial applications. A scalable synthesis must be safe, cost-effective, and robust. The industrial preparation of 2-vinylpyridine (B74390), a related compound, involves the treatment of 2-methylpyridine (B31789) with an aqueous solution of formaldehyde (B43269) at high temperatures (150-200°C), demonstrating a process designed for large-scale production. sigmaaldrich.cn When developing new synthetic routes, factors such as the availability and cost of starting materials, the safety of reagents and reaction conditions, and the ease of purification must be taken into account to ensure that the process can be successfully scaled up.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic environment of each nucleus and the through-bond and through-space connectivities.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2-Ethenylpyridin-3-amine molecule. The chemical shifts are indicative of the electron density around the nuclei, while the coupling constants in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyridine (B92270) ring, the ethenyl (vinyl) group, and the amine group. The pyridine ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The vinyl group will present a characteristic AXM spin system, with the geminal, cis, and trans couplings resulting in a complex multiplet. The amine protons are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm), with the carbon atom attached to the nitrogen atom (C6) appearing at the lowest field. The two carbons of the ethenyl group will have characteristic shifts in the olefinic region (δ 110-140 ppm).

Predicted ¹H and ¹³C NMR Data:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~145.0 |

| 3 | - | ~130.0 |

| 4 | ~7.20 (dd) | ~123.0 |

| 5 | ~7.00 (dd) | ~118.0 |

| 6 | ~8.10 (d) | ~148.0 |

| 7 (CH) | ~6.80 (dd) | ~135.0 |

| 8 (CH₂) | ~5.50 (d), ~6.00 (d) | ~117.0 |

| NH₂ | ~4.50 (br s) | - |

Note: Predicted values are based on additive rules and comparison with analogous compounds. Actual experimental values may vary. 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from one-dimensional spectra and for providing further insights into the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. libretexts.org Cross-peaks would be expected between the vicinal protons on the pyridine ring (H4-H5, H5-H6) and within the ethenyl group (H7 to H8a and H8b). This would allow for the unambiguous assignment of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org The HSQC spectrum would show cross-peaks connecting each proton signal to its attached carbon signal, confirming the assignments made in the ¹H and ¹³C NMR spectra. For example, the signal for H4 would correlate with C4, H5 with C5, H6 with C6, H7 with C7, and the two H8 protons with C8.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected from the ethenyl protons (H7 and H8) to the pyridine ring carbons (C2 and C3), and from the pyridine ring protons to other carbons in the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. libretexts.org For this compound, NOESY correlations would be expected between the H7 proton of the ethenyl group and the H4 proton of the pyridine ring, which would help to establish the preferred conformation of the ethenyl substituent relative to the pyridine ring.

Chiral Derivatization for Enantiomeric Purity Determination

Since this compound is a chiral molecule (due to the restricted rotation around the C2-C(ethenyl) bond, leading to atropisomerism, although this would be a high rotational barrier to be chiral at room temperature), it is essential to determine its enantiomeric purity. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this analysis. researchgate.netrsc.org

The primary amine group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, to form a pair of diastereomers. researchgate.netacs.orgacs.org These diastereomers are chemically distinct and will exhibit separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original amine can be accurately determined. Other chiral derivatizing agents that react with primary amines, such as those based on BINOL, can also be employed. researchgate.net The choice of CDA can influence the degree of separation of the diastereomeric signals in the NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the vinylic C-H stretches will also be in this region.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds of the pyridine ring and the ethenyl group will be observed in the 1400-1650 cm⁻¹ region. wpmucdn.com

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted pyridine ring and the ethenyl group will be present in the fingerprint region (below 1000 cm⁻¹).

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Medium-Weak |

| Vinylic C-H Stretch | ~3020 | Medium-Weak |

| C=C/C=N Stretch (ring) | ~1600, ~1580, ~1470 | Medium-Strong |

| N-H Bend | ~1620 | Medium |

| C-N Stretch | ~1300 | Medium-Strong |

| Vinylic C-H Bend (out-of-plane) | ~990, ~910 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring and the C=C stretching of the ethenyl group are expected to give rise to strong Raman signals. The N-H stretching vibrations are typically weaker in Raman spectra compared to IR. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, serving as a unique fingerprint for its identification. A comparison with the Raman spectrum of a similar molecule, 2-amino-3-methylpyridine, would be instructive for detailed assignments. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₈N₂, the theoretical monoisotopic mass is 120.06875 Da. uni.lu HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with precision in the parts-per-million (ppm) range, which allows for confident differentiation from other isobaric compounds. researchgate.net

The compound can be ionized using various techniques, with electrospray ionization (ESI) being common, to form different adducts. The exact mass of these ions provides further confirmation of the compound's identity. uni.lu

Table 1: Predicted m/z Values for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 121.07603 |

| [M+Na]⁺ | 143.05797 |

| [M+NH₄]⁺ | 138.10257 |

| [M+K]⁺ | 159.03191 |

| [M-H]⁻ | 119.06147 |

Data sourced from PubChem predictions. uni.lu

Tandem mass spectrometry (MS/MS) is employed to gain structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nist.gov For this compound, the protonated molecule ([M+H]⁺, m/z 121.076) would typically be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or complex samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of pyridine derivatives. thermofisher.cn The choice of the stationary and mobile phases is critical for achieving effective separation.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC. It utilizes a nonpolar stationary phase, typically with C8 or C18 alkyl chains bonded to silica (B1680970), and a polar mobile phase. researchgate.net For a polar compound like this compound, which contains a basic pyridine nitrogen and an amino group, RP-HPLC is a suitable method. helixchrom.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and control the ionization state of the analyte. thermofisher.cnhelixchrom.com The retention of this compound would be influenced by the pH of the mobile phase and the organic solvent concentration.

Table 2: Typical Reversed-Phase HPLC Parameters for Aminopyridine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometry |

These are generalized conditions based on methods for similar compounds. cmes.org

Normal-phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica or alumina) and a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol). This technique is well-suited for separating isomers and is an alternative for compounds that are too hydrophilic for strong retention in reversed-phase systems. Given the polar nature of the amino and pyridine groups in this compound, NP-HPLC could provide a different selectivity for its separation from less polar impurities. The mobile phase composition would be optimized to achieve the desired retention and resolution.

High-Performance Liquid Chromatography (HPLC)

Ion-Pair Chromatography for Polar Metabolites

Ion-Pair Chromatography (IPC) is a powerful technique within reversed-phase high-performance liquid chromatography (HPLC) for improving the retention and separation of ionic and highly polar compounds like this compound. nih.govnih.gov Standard reversed-phase columns typically provide poor retention for such analytes, but IPC overcomes this limitation by introducing an ion-pairing reagent to the mobile phase. nih.govchromatographyonline.com

The fundamental principle of IPC involves the addition of a counter-ion (the ion-pairing reagent) to the mobile phase. This reagent has a hydrophobic tail that can interact with the nonpolar stationary phase and an ionic head that forms an ion pair with the charged analyte. chromatographyonline.com For a basic compound like this compound, which is protonated in an acidic mobile phase, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., heptanesulfonate) is typically used. nih.gov The formation of this neutral ion pair increases the hydrophobicity of the analyte complex, leading to greater retention on a C18 or other reversed-phase column. nih.govnih.gov

The combination of IPC with mass spectrometry (MS) provides a robust approach for the targeted analysis of the polar metabolome. nih.govnih.govbohrium.com Studies on similar aminopyridines have successfully employed IPC for their determination in biological fluids. nih.govnih.gov For instance, the analysis of 4-aminopyridine (B3432731) has been achieved using a C18 column with a mobile phase containing tetrabutylammonium (B224687) iodide and sodium heptanesulfonate at a controlled pH, demonstrating excellent separation from interfering peaks. nih.gov This approach is complementary to other methods, such as amine derivatization, and significantly improves the coverage of polar metabolites in complex samples. nih.govnih.gov

| Parameter | Typical Condition for Aminopyridine Analysis | Purpose |

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Provides a nonpolar surface for interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the analytes from the column. |

| Ion-Pairing Reagent | Anionic (e.g., alkyl sulfonates like heptanesulfonate) | Forms a neutral, hydrophobic ion pair with the protonated amine analyte. nih.gov |

| pH | Acidic (e.g., pH 3.0) | Ensures the amine analyte is in its protonated, ionic form. nih.gov |

| Detector | UV, Mass Spectrometry (MS) | Provides sensitive and specific detection of the separated compounds. |

Gas Chromatography (GC)

Gas chromatography (GC) is a versatile and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds. cdc.govmdpi.com While GC is suitable for analyzing pyridine and its derivatives, the direct analysis of aminopyridines like this compound can present challenges. cdc.govjst.go.jplabrulez.com

The primary difficulty arises from the high polarity and basicity of the amine functional group. labrulez.com This can lead to strong interactions with active sites (e.g., residual silanols) on the column and in the inlet, resulting in poor peak shape (tailing) and potential sample loss through irreversible adsorption. labrulez.com To mitigate these effects, specialized deactivated columns are necessary. Columns are often treated with a base, such as potassium hydroxide (B78521) (KOH), to minimize these undesirable interactions and improve peak symmetry. labrulez.com

For the analysis of aromatic amines, GC is frequently coupled with highly sensitive and specific detectors, most notably a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). nih.govosha.gov GC-MS provides structural information, aiding in the unequivocal identification of the analyte. nih.gov Techniques like selected ion monitoring (SIM) can be employed to enhance sensitivity for trace-level analysis. nih.gov Due to the challenges of analyzing underivatized amines, derivatization is often employed to improve the compound's chromatographic properties. mdpi.comnih.govresearchgate.net

| Technique | Column Type | Detector | Key Considerations for this compound |

| Direct GC Analysis | Base-deactivated packed or capillary columns (e.g., with KOH) labrulez.com | FID, NPD, MS | High polarity of the amine group can cause peak tailing and adsorption. Requires highly inert system. labrulez.com |

| GC-MS | Capillary columns (e.g., DB-5MS) mdpi.com | Mass Spectrometer | Provides high specificity and structural information. Derivatization is often required for good chromatography and volatility. cdc.govnih.gov |

Theoretical and Computational Investigations of 2 Ethenylpyridin 3 Amine

Computational Elucidation of Reaction Mechanisms

Reaction Pathway Mapping and Energetics

The study of a chemical reaction at a molecular level involves mapping the potential energy surface (PES) to identify the most plausible pathway from reactants to products. For 2-Ethenylpyridin-3-amine, this would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to model hypothetical reactions like electrophilic addition to the vinyl group or reactions involving the amino group.

The process involves:

Identification of Stationary Points: This includes locating the minimum energy structures of reactants, products, intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products.

For a hypothetical reaction, such as the synthesis of a substituted pyridine (B92270), computational methods can elucidate the step-by-step mechanism, including any intermediates. nih.gov These calculations provide deep insights into the feasibility and preferred pathways of chemical transformations.

Table 1: Illustrative Energetics for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes and not derived from actual experimental or computational results.)

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First energy barrier | +85.2 |

| Intermediate | A stable intermediate species | -15.6 |

| Transition State 2 | Second energy barrier | +60.5 |

Kinetic and Thermodynamic Considerations

Building upon the energetics derived from reaction pathway mapping, kinetic and thermodynamic parameters can be predicted. researchgate.net

Thermodynamic Analysis: Computational frequency calculations provide the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy of each species. The differences in Gibbs free energy between products and reactants determine the spontaneity of a reaction under given conditions. A negative ΔG indicates a spontaneous reaction.

Kinetic Analysis: The activation energy (Ea) obtained from the PES is the primary determinant of the reaction rate. According to transition state theory (TST), the rate constant (k) can be calculated. A higher activation energy corresponds to a slower reaction rate. Computational studies can compare the activation energies of competing reaction pathways to predict the major product.

For instance, theoretical investigations into tautomerization in pyridine derivatives have successfully used DFT and other high-level methods to calculate thermodynamic and kinetic stabilities, which were in good agreement with experimental data. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic nature, which is not captured by static quantum mechanical calculations. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Conformational Landscape Analysis

The flexibility of the ethenyl (vinyl) group and the amino group in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com

The rotation around the C-C single bond connecting the vinyl group to the pyridine ring and the C-N bond of the amino group are key degrees of freedom. MD simulations or systematic potential energy surface scans can reveal the relative energies of different conformers (e.g., where the vinyl group is planar or twisted relative to the pyridine ring). Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and intermolecular interactions. nih.gov Studies on similar flexible molecules often combine experimental methods like NMR with computational approaches to fully characterize the conformational landscape. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes.)

| Conformer | Dihedral Angle (N-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Planar) | 0° | 0.00 | 75.3 |

| B (Twisted) | 90° | 2.50 | 1.5 |

Intermolecular Interaction Studies

MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or a biological receptor. nih.gov By simulating the molecule in a box of water, for example, one can study solvation effects, including the formation of hydrogen bonds between the amino group or pyridine nitrogen and water.

In the context of drug discovery, if this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to:

Model the ligand binding to the protein's active site.

Analyze the stability of the protein-ligand complex over time.

Identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to binding affinity.

Calculate the binding free energy, providing a theoretical prediction of the ligand's potency. nih.gov

Simulations of pyridine combustion, for example, have been used to explore reaction mechanisms at an atomic scale, demonstrating the power of MD to model complex interacting systems. ucl.ac.uk

Computational Design and Prediction of Derivatives and Reactivity

Computational chemistry is a vital tool for the in silico design of new molecules. Starting with the this compound scaffold, derivatives can be designed by adding or modifying functional groups. Computational methods can then predict the properties of these new molecules before they are synthesized.

This process often involves Quantitative Structure-Activity Relationship (QSAR) models. nih.gov In a 3D-QSAR study, a set of known molecules and their biological activities are used to build a statistical model. This model can then predict the activity of newly designed derivatives of this compound, helping to prioritize which compounds to synthesize and test. DFT calculations can also be used to predict how substituents will affect the electronic properties (e.g., the HOMO-LUMO gap) and reactivity of the molecule. mdpi.com

Application of Machine Learning in Chemical Space Exploration

The number of possible derivatives of a molecule like this compound is astronomically large, creating a vast "chemical space" to explore. Machine learning (ML) and artificial intelligence (AI) are transforming this area of chemical research. nih.govnih.gov

ML models, particularly deep neural networks, can be trained on large datasets of chemical structures and their associated properties (e.g., bioactivity, toxicity, solubility). bohrium.comresearchgate.net These trained models can then:

Accelerate Virtual Screening: Rapidly predict the properties of millions of virtual compounds, identifying promising candidates far more quickly than traditional computational methods. researchgate.net

Generative Models: Design entirely new molecules with desired properties. These models learn the underlying patterns of chemical structures and can generate novel scaffolds that are predicted to be active.

Optimize Synthesis: Predict reaction outcomes and help design efficient synthetic pathways for the target molecules.

By integrating ML, researchers can navigate the immense chemical space more effectively, significantly speeding up the discovery and optimization phases of drug development and materials science. atomwise.com

Reactivity and Reaction Mechanisms of 2 Ethenylpyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for reactions with electrophiles. However, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orgyoutube.com

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is generally sluggish and requires harsh reaction conditions. wikipedia.orgyoutube.com When substitution does occur, it preferentially takes place at the 3-position (β-position) because the intermediate sigma complex is more stable compared to attack at the 2- or 4-positions. quora.com

In 2-Ethenylpyridin-3-amine, the reactivity and regioselectivity of SEAr reactions are influenced by both the amino and the vinyl substituents.

Amino Group (-NH₂): As a strong activating group, the amino group at the 3-position donates electron density to the ring through resonance, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Vinyl Group (-CH=CH₂): The vinyl group at the 2-position can act as a weakly deactivating group, withdrawing electron density from the ring.

The combined effect of these groups suggests that electrophilic substitution will be more facile than in pyridine itself. The primary directing influence will be the powerful amino group, favoring substitution at the 4- and 6-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) | Reaction Conditions |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2-Ethenyl-4-nitropyridin-3-amine / 2-Ethenyl-6-nitropyridin-3-amine | Vigorous conditions, high temperature youtube.com |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-2-ethenylpyridin-3-amine / 6-Bromo-2-ethenylpyridin-3-amine | High temperature youtube.com |

| SO₃/H₂SO₄ (Sulfonation) | 2-Ethenyl-3-aminopyridine-4-sulfonic acid / 2-Ethenyl-3-aminopyridine-6-sulfonic acid | High temperature youtube.com |

The nitrogen atom of the pyridine ring can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. wikipedia.org This reaction is a type of nucleophilic aliphatic substitution. wikipedia.org The resulting pyridinium salt carries a positive charge on the nitrogen atom. This process, known as the Menshutkin reaction when a tertiary amine reacts with an alkyl halide, is generally efficient. wikipedia.org

For this compound, the reaction with an alkyl halide (R-X) would proceed as follows:

Reaction: this compound + R-X → 3-Amino-2-ethenyl-1-alkylpyridinium halide

Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of a suitable catalyst, which is a more atom-economical and greener approach than using alkyl halides. wikipedia.orgnih.gov Heterogeneous catalysts are often employed for such transformations. google.com

Similar to N-alkylation, the pyridine nitrogen can be acylated by reacting with acyl halides or anhydrides to form N-acylpyridinium salts. These salts are highly reactive and are often used as intermediates in organic synthesis, acting as activated acylating agents themselves. The N-acylation of the pyridine nitrogen is generally less common than the acylation of the more nucleophilic primary amino group. Selective N-acylation of the pyridine nitrogen would require prior protection of the primary amino group.

Reaction (with protected amino group): 1-(Acyl)-3-(protected amino)-2-ethenylpyridinium halide

Reactions Involving the Primary Amino Group

The primary amino group (-NH₂) at the 3-position is a key center of reactivity, primarily exhibiting nucleophilic character.

The vinyl group in 2-vinylpyridine (B74390) derivatives makes the terminal carbon of the double bond electrophilic due to the electron-withdrawing nature of the pyridine ring. wikipedia.org This makes the molecule a competent Michael acceptor. The primary amino group of one molecule of this compound can therefore act as a nucleophile in an aza-Michael addition to the vinyl group of another molecule, leading to dimerization or polymerization. acs.orgresearchgate.net

This intermolecular reaction involves the addition of the N-H bond across the C=C double bond. The reaction can be promoted by base or acid catalysis.

Reaction: 2 x this compound → N-(2-(3-aminopyridin-2-yl)ethyl)-2-ethenylpyridin-3-amine

This type of reaction is significant in the synthesis of various nitrogen-containing compounds and polymers. researcher.life

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The amino group of this compound can react with a carbonyl compound (e.g., an aldehyde, R'-CHO, or a ketone, R'-CO-R'') under acid or base catalysis, with the removal of a water molecule.

Reaction with Aldehyde: this compound + R'-CHO → N-(R'-methylidene)-2-ethenylpyridin-3-amine + H₂O

Reaction with Ketone: this compound + R'-CO-R'' → N-(R',R''-methylidene)-2-ethenylpyridin-3-amine + H₂O

These condensation reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds and are often reversible. nih.govnih.gov

Table 2: Summary of Reactions at the Amino and Pyridine Nitrogen Moieties

| Reaction Type | Reacting Site | Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Pyridine Nitrogen | Alkyl Halide (R-X) | Quaternary Pyridinium Salt wikipedia.org |

| N-Acylation | Pyridine Nitrogen | Acyl Halide (RCOX) | N-Acylpyridinium Salt |

| Aza-Michael Addition | Primary Amino Group | Another molecule of this compound | Dimer/Polymer acs.orgresearchgate.net |

| Condensation | Primary Amino Group | Aldehyde/Ketone | Imine (Schiff Base) nih.gov |

Amidation and Sulfonamidation Reactions

The primary amine functionality at the C3 position of this compound is a key site for reactivity, readily undergoing acylation and sulfonylation reactions. These transformations are fundamental in synthetic chemistry for the formation of stable amide and sulfonamide linkages, respectively.

Amidation: The reaction of this compound with carboxylic acid derivatives such as acyl chlorides or anhydrides results in the formation of the corresponding N-(2-ethenylpyridin-3-yl)amide. The mechanism involves the nucleophilic attack of the lone pair of electrons on the amino nitrogen onto the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), and subsequent deprotonation of the nitrogen to yield the neutral amide product. The reactivity of the amine can be influenced by the electronic properties of the pyridine ring, but it generally serves as a competent nucleophile for these transformations. youtube.com Standard coupling reagents used in peptide synthesis can also facilitate the formation of an amide bond between a carboxylic acid and the amine. nih.gov

Sulfonamidation: In a similar fashion, this compound can react with sulfonyl chlorides (R-SO₂Cl) to form N-(2-ethenylpyridin-3-yl)sulfonamides. This process, often referred to as the Hinsberg reaction, involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net The resulting sulfonamide is a stable functional group found in many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The table below summarizes the reagents and expected products for these reactions.

| Reaction Type | Reagent Class | Example Reagent | Product Class |

| Amidation | Acyl Halide | Acetyl chloride | N-(2-ethenylpyridin-3-yl)acetamide |

| Amidation | Acid Anhydride | Acetic anhydride | N-(2-ethenylpyridin-3-yl)acetamide |

| Sulfonamidation | Sulfonyl Chloride | Benzenesulfonyl chloride | N-(2-ethenylpyridin-3-yl)benzenesulfonamide |

Oxidation Reactions of the Amine Moiety

The amine group of this compound is susceptible to oxidation by various oxidizing agents. The specific product obtained depends on the reagent used and the reaction conditions. Studies on the closely related 3-aminopyridine (B143674) provide significant insight into these oxidative pathways.

The oxidation of 3-aminopyridine with powerful peroxyacids, such as peroxomonosulfuric acid or peroxomonophosphoric acid, has been investigated. researchgate.netchemicalbook.com The mechanism is described as a nucleophilic attack by the amino nitrogen on an electrophilic peroxo oxygen of the oxidizing agent. researchgate.net Depending on the conditions, this can lead to a variety of oxidation products, including the corresponding nitroso, nitro, or coupled azoxy compounds. For instance, the oxidation of 3-aminopyridine by peroxomonophosphoric acid can yield 3,3′-azoxypyridine. chemicalbook.com

Furthermore, one-electron oxidizing radicals can react with the aminopyridine moiety. doi.org Research indicates that 3-aminopyridine is more readily oxidized by these radicals than its 2-aminopyridine (B139424) isomer, suggesting that the electronic environment of the amine in this compound would allow for similar oxidative transformations. chemicalbook.comdoi.org

| Oxidizing Agent | Potential Product(s) | Mechanistic Feature |

| Peroxyacids (e.g., PMSA) | Nitroso, Nitro, Azoxy derivatives | Nucleophilic attack of amine on peroxo oxygen researchgate.net |

| One-electron oxidizing radicals | Radical cation | Electron transfer from the amine |

Reactions Involving the Ethenyl (Vinyl) Group

Polymerization Processes (e.g., Radical, Coordination Polymerization)

The ethenyl (vinyl) group of this compound is a polymerizable moiety, allowing the monomer to be incorporated into polymer chains via several mechanisms. The behavior is analogous to that of other vinylpyridines, which are widely used in polymer synthesis. sigmaaldrich.com

Radical Polymerization: this compound can undergo free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps. nih.gov This can be initiated by thermal or photochemical decomposition of a radical initiator. Controlled or "living" radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), can also be employed to synthesize polymers with well-defined molecular weights and low polydispersity. acs.orgepa.gov These methods provide greater control over the polymer architecture.

Coordination Polymerization: This method offers a high degree of control over the polymer's stereochemistry (tacticity). Using Ziegler-Natta or other coordination catalysts, such as those based on rare-earth metals (e.g., yttrium), it is possible to produce stereoregular polymers like isotactic or syndiotactic poly(this compound). acs.orguomustansiriyah.edu.iqrsc.org The mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by insertion into the growing polymer chain. acs.orgrsc.org This control over microstructure is crucial as it significantly influences the physical properties of the resulting polymer.

| Polymerization Method | Key Features | Resulting Polymer Characteristics |

| Radical Polymerization | Uses radical initiators; chain reaction mechanism nih.gov | Generally atactic; broad molecular weight distribution (conventional) or narrow (controlled/living) epa.gov |

| Coordination Polymerization | Employs metal-based catalysts (e.g., Y, Sc); monomer insertion mechanism acs.orgrsc.org | Stereoregular (isotactic or syndiotactic); high molecular weight acs.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond of the ethenyl group can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). youtube.com The ethenyl group of this compound can act as the dienophile. The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants. khanacademy.org The aminopyridine ring is generally considered electron-donating, which would make the attached ethenyl group electron-rich. Therefore, it would react most efficiently with an electron-poor diene in what is known as an inverse-electron-demand Diels-Alder reaction. acsgcipr.org The reaction leads to the formation of a six-membered ring.

Photochemical [2+2] Cycloaddition: Besides the Diels-Alder reaction, vinylpyridines are known to undergo other types of cycloadditions. For example, asymmetric photochemical [2+2]-cycloadditions of acyclic vinylpyridines have been reported. nih.govnih.govacs.org These reactions, often sensitized by a photocatalyst, involve the formation of a four-membered cyclobutane (B1203170) ring between two alkene units. This provides an alternative pathway for forming cyclic structures from this compound.

| Reaction Type | Reactant Partner | Product Core Structure |

| Diels-Alder [4+2] | Conjugated Diene | Cyclohexene derivative |

| Photochemical [2+2] | Another Alkene | Cyclobutane derivative |

Hydrofunctionalization Reactions (e.g., Hydroamination)

Hydrofunctionalization involves the addition of a molecule containing a hydrogen atom (H-X) across the double bond of the ethenyl group. The pyridine ring, being electron-withdrawing, activates the vinyl group for nucleophilic attack, similar to a Michael addition reaction. wikipedia.org

In this process, the π-electrons of the double bond are polarized towards the pyridine ring, making the terminal carbon (β-carbon) electrophilic. A nucleophile can then attack this carbon, followed by protonation of the α-carbon to complete the addition.

Hydroamination: This is a specific type of hydrofunctionalization where an amine (N-H bond) is added across the double bond. This reaction would convert this compound into a substituted ethylamine (B1201723) derivative. Other nucleophiles can also be added in this manner. For instance, studies on 2-vinylpyridine have shown that it readily adds nucleophiles such as methoxide (B1231860) and hydrogen sulfide (B99878) to the vinyl group. wikipedia.org

| Reaction Type | Reagent | Product Type |

| Hydroamination | Primary or Secondary Amine | Substituted 1-(pyridin-2-yl)ethane-1,2-diamine |

| Hydroalkoxylation | Alcohol | 2-(2-alkoxyethyl)pyridin-3-amine |

| Hydrothiolation | Thiol | 2-(2-(alkylthio)ethyl)pyridin-3-amine |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The aminopyridine scaffold is a valuable building block in such reactions.

The this compound molecule can participate in MCRs primarily through its nucleophilic primary amine group. For example, aminopyridines can be used in reactions like the Groebke–Blackburn–Bienaymé reaction, a three-component reaction between an aldehyde, an isocyanide, and a heteroaromatic amine to form fused imidazole (B134444) heterocycles. nih.gov While some studies have shown variability in the reactivity of different aminopyridine isomers, the 3-amino substitution pattern offers a distinct electronic and steric profile. nih.gov

In such a reaction, this compound would act as the amine component, leading to complex, polycyclic molecules in a single step. The ethenyl group would likely be retained in the final product, offering a site for further synthetic modifications, such as polymerization or cycloaddition as described previously. This dual functionality makes this compound a versatile substrate for building molecular complexity through MCRs.

Chemoselectivity and Regioselectivity in Complex Transformations

The reactivity of this compound is characterized by the presence of multiple reactive sites: the vinyl group, the amino group, the pyridine ring nitrogen, and the pyridine ring itself. This multiplicity of reactive centers raises important questions regarding chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) in complex chemical transformations. While specific research directly investigating the competitive reactivity of this compound is limited, the behavior of related vinylpyridines and aminopyridines provides a framework for understanding its potential reactivity patterns.

The pyridine ring's nitrogen atom exerts an electron-withdrawing effect, which influences the reactivity of the entire molecule. This effect deactivates the pyridine ring towards electrophilic substitution, which typically occurs at the 3-position in pyridine itself due to the relative stability of the intermediate carbocation. uoanbar.edu.iqquora.comyoutube.com However, the presence of the activating amino group at the 3-position and the vinyl group at the 2-position complicates this picture.

Nucleophilic Reactions:

In nucleophilic substitution reactions, the pyridine ring is generally activated at the 2- and 4-positions. uoanbar.edu.iq The presence of an amino group can further influence the regioselectivity of such reactions. Studies on related aminopyridines show that both the amino group and the pyridine nitrogen can act as nucleophiles. For instance, the electrophilic tropylation of 2-aminopyridine occurs at the exocyclic amino group. researchgate.net

The vinyl group at the 2-position is susceptible to nucleophilic conjugate addition, a reaction commonly observed for vinylpyridines. bath.ac.uk The electron-withdrawing nature of the pyridine ring makes the β-carbon of the vinyl group electrophilic. The outcome of these reactions can be highly dependent on the reaction conditions. For example, the reaction of 2-vinylpyridine with indole (B1671886) under acidic conditions results in conjugate addition at the 3-position of the indole, whereas under basic conditions, the addition occurs via the indole nitrogen. bath.ac.uk

The chemoselectivity between the amino group and the vinyl group in reactions with nucleophiles would depend on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles might favor reaction at the pyridine ring or direct interaction with the amino group's acidic protons, while softer nucleophiles would likely favor conjugate addition to the vinyl group.

Electrophilic Reactions:

Towards electrophiles, both the amino group and the vinyl group are potential sites of reaction. The amino group is a primary site for electrophilic attack, such as protonation, alkylation, or acylation. The vinyl group can undergo electrophilic addition reactions. youtube.com

The regioselectivity of electrophilic addition to the vinyl group would be influenced by the electronic effects of the substituted pyridine ring. The relative electron density of the α and β carbons of the vinyl group will determine the initial site of electrophilic attack.

Cycloaddition Reactions:

The vinyl group of this compound can participate in cycloaddition reactions. For instance, vinyl pyridines are known to undergo photochemical [2+2] cycloadditions. nih.gov The efficiency and stereoselectivity of such reactions can be influenced by the substitution pattern on the pyridine ring. The presence of the amino group could potentially influence the electronic properties of the vinyl dienophile and its reactivity in Diels-Alder or other cycloaddition reactions. Additionally, the amino group could direct the stereochemical outcome of such reactions through hydrogen bonding or other non-covalent interactions. The molecule could also potentially participate in [3+2] cycloaddition reactions, forming various heterocyclic systems. uchicago.educhemrxiv.orgacs.orgacs.org

Data on Reaction Selectivity: